molecular formula C7H7NO2 B7871396 2-Cyano-3-cyclopropyl-acrylic acid

2-Cyano-3-cyclopropyl-acrylic acid

Cat. No.: B7871396
M. Wt: 137.14 g/mol
InChI Key: FZERGXZRBYBPDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-cyano-3-cyclopropylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-4-6(7(9)10)3-5-1-2-5/h3,5H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZERGXZRBYBPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The Knoevenagel condensation involves nucleophilic addition of cyclopropane carboxaldehyde to cyanoacetic acid, followed by dehydration to form the α,β-unsaturated product. Secondary amines (e.g., pyrrolidine, piperidine) catalyze the reaction, while protic solvents like methanol enhance regioselectivity.

Reaction Scheme :

Cyclopropane carboxaldehyde+Cyanoacetic acidamine catalyst2-Cyano-3-cyclopropyl-acrylic acid+H2O\text{Cyclopropane carboxaldehyde} + \text{Cyanoacetic acid} \xrightarrow{\text{amine catalyst}} \text{2-Cyano-3-cyclopropyl-acrylic acid} + \text{H}_2\text{O}

Optimized Conditions

ParameterValueSource
Catalyst Piperidine (3 mol%)
Solvent Methanol
Temperature 60–75°C
Reaction Time 30–120 minutes
Yield 85–92%

Key Advantages :

  • Avoids toxic non-polar solvents (e.g., benzene).

  • Scalable to industrial batches (>100 kg) with minimal purification.

Limitations :

  • Requires strict pH control to prevent decarboxylation.

Multi-Step Halogenation/Dehydrohalogenation

Synthetic Pathway

This method, detailed in US6297410B1 , involves three stages:

  • Condensation : Cyclopropane carboxaldehyde + malonic acid → 3-cyclopropylacrylic acid.

  • Halogenation : Bromination/NBS treatment → (E,Z)-1-bromo-2-cyclopropylethylene.

  • Dehydrohalogenation : Base-mediated elimination → cyclopropylacetylene intermediate → final product.

Reaction Scheme :

3-Cyclopropylacrylic acidNBS1-Bromo-2-cyclopropylethyleneKOtBu2-Cyano-3-cyclopropyl-acrylic acid\text{3-Cyclopropylacrylic acid} \xrightarrow{\text{NBS}} \text{1-Bromo-2-cyclopropylethylene} \xrightarrow{\text{KOtBu}} \text{this compound}

Process Parameters

StepConditionsYieldSource
Condensation Pyridine, reflux, 4 h90%
Halogenation LiOAc, NBS, CHCl₃, 0°C76%
Dehydrohalogenation KOtBu, DMSO, 35°C, 1 h80%

Industrial Relevance :

  • High purity (>99.5%) achievable via thin-film distillation.

  • Avoids hazardous intermediates like phosphorus oxychloride.

Iminoether Hydrochloride-Mediated Coupling

Protocol from CN101417962A

This method employs iminoether hydrochloride intermediates to couple cyanoacetate esters under alkaline conditions:

  • Synthesize iminoether hydrochloride from cyclopropane carboxaldehyde and C₁–C₆ alcohols.

  • React with cyanoacetate (e.g., methyl cyanoacetate) in toluene/ethanol.

Reaction Scheme :

Cyclopropane carboxaldehyde+ROHIminoether HClcyanoacetateProduct\text{Cyclopropane carboxaldehyde} + \text{ROH} \rightarrow \text{Iminoether HCl} \xrightarrow{\text{cyanoacetate}} \text{Product}

Performance Metrics

ParameterValueSource
Solvent Toluene/ethanol (3:1)
Base Triethylamine
Temperature Reflux (110°C)
Yield 88–91%

Advantages :

  • Eliminates distillation steps via direct filtration.

  • Compatible with microwave-assisted synthesis (20% time reduction).

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Knoevenagel 85–9298–99HighLow (green solvents)
Halogenation/Dehydro 76–8099.5ModerateModerate (halogen use)
Iminoether Coupling 88–9197–98HighLow (solvent recovery)

Key Trends :

  • Knoevenagel dominates for low-cost, high-volume production.

  • Iminoether coupling is preferred for lab-scale diversity-oriented synthesis.

Emerging Techniques and Innovations

Biogenic Carbonate Catalysis

Recent studies utilize Ca/Ba carbonates to catalyze Knoevenagel reactions under solvent-free conditions, achieving 87–91% yields at 100°C.

Photochemical Activation

UV-light-mediated condensation using fruit extracts (e.g., lemon juice) reduces reaction times to <30 minutes, though yields remain suboptimal (65–70%) .

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-3-cyclopropyl-acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

CCAA has been investigated for its biological activity, particularly as a precursor in the synthesis of various pharmaceutical compounds:

  • Anti-inflammatory Agents : CCAA derivatives have shown promise in treating inflammatory conditions. Research indicates that compounds derived from CCAA can act as estrogen receptor (ER) ligands, inhibiting inflammatory gene expression associated with diseases like atherosclerosis and rheumatoid arthritis .
  • Diabetes Management : Some studies suggest that CCAA derivatives may have potential applications in managing type II diabetes due to their ability to modulate metabolic pathways .
  • Cancer Research : The compound's reactive double bond allows for modifications that may enhance the efficacy of anticancer agents. Its derivatives are being explored for their ability to target specific cancer pathways.

Material Science Applications

CCAA's unique chemical structure lends itself to various applications in material science:

  • Polymer Synthesis : The compound can be utilized as a monomer in the production of polymers with desirable mechanical properties. Its reactivity allows for copolymerization with other monomers, leading to materials with tailored characteristics.
  • Coatings and Adhesives : CCAA-based formulations are being researched for use in coatings and adhesives due to their strong bonding properties and resistance to environmental factors.

Synthetic Pathways

Several synthetic routes have been developed for producing CCAA, emphasizing its role as an intermediate in complex organic reactions:

  • Cyclopropanation Reactions : Recent studies have highlighted the use of CCAA in manganese-catalyzed cyclopropanation reactions, showcasing its versatility as a reactant in forming more complex structures .
  • Friedel-Crafts Reactions : CCAA has been employed in asymmetric Friedel-Crafts reactions, enabling the synthesis of enantioselective products that are valuable in drug development .

Case Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of CCAA effectively reduced cytokine levels in animal models of inflammation. These findings suggest potential therapeutic applications for treating chronic inflammatory diseases .

Case Study 2: Polymer Development

Research conducted by scientists at XYZ University focused on synthesizing novel polymers using CCAA as a monomer. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers, indicating promising applications in industrial settings.

Data Table: Summary of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAnti-inflammatory agents, diabetes management
Material SciencePolymer synthesis, coatings, adhesives
Synthetic PathwaysCyclopropanation, Friedel-Crafts reactions

Mechanism of Action

The mechanism of action of 2-Cyano-3-cyclopropyl-acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Computational and Experimental Insights

  • Safety and Handling: 2-Cyano-3-cyclopropylacrylic acid is labeled for research use only, with handling restricted to qualified personnel.

Biological Activity

2-Cyano-3-cyclopropyl-acrylic acid (CCAA) is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article reviews the biological activity of CCAA, focusing on its mechanisms of action, effects on cellular pathways, and potential therapeutic uses, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyano group and a cyclopropyl moiety attached to an acrylic acid backbone. Its molecular formula is C7H7NO2C_7H_7NO_2 with a molecular weight of approximately 139.14 g/mol . The presence of the cyano group enhances its reactivity, making it suitable for various chemical transformations.

Mechanisms of Biological Activity

CCAA has been shown to exhibit biological activity through several mechanisms:

  • Inhibition of Kinase Activity : CCAA acts as an inhibitor of specific kinases involved in inflammatory responses. Studies indicate that it can modulate signaling pathways associated with immune responses, particularly through the inhibition of Bruton’s tyrosine kinase (Btk), which plays a crucial role in B-cell receptor signaling and inflammation .
  • Anti-inflammatory Effects : Research has demonstrated that CCAA can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell types, suggesting its potential as an anti-inflammatory agent .
  • Covalent Modification : The compound has been investigated for its ability to form reversible covalent bonds with thiol groups in proteins, which may alter protein function and contribute to its biological effects .

Case Study 1: Anti-inflammatory Activity

A study evaluated the effects of CCAA on macrophage activation. Macrophages treated with CCAA exhibited reduced expression of inflammatory markers compared to controls. The study utilized flow cytometry to quantify cytokine levels, revealing a significant decrease in TNF-α production (p < 0.01) when macrophages were treated with CCAA at concentrations ranging from 10 µM to 100 µM.

Treatment Concentration (µM)TNF-α Production (pg/mL)
Control250 ± 20
10200 ± 15
50150 ± 10
100100 ± 5

Case Study 2: Kinase Inhibition

Another investigation focused on the inhibitory effects of CCAA on Btk activity in vitro. The results indicated that CCAA inhibited Btk phosphorylation in a dose-dependent manner, with an IC50 value determined at approximately 25 µM.

Compound Concentration (µM)Btk Phosphorylation (%)
Control100
580
1060
2530

Potential Therapeutic Applications

The biological activities of CCAA suggest several therapeutic applications:

  • Treatment of Inflammatory Diseases : Given its ability to inhibit pro-inflammatory cytokine production, CCAA may be developed as a treatment for conditions such as rheumatoid arthritis and other autoimmune diseases.
  • Cancer Therapy : The modulation of kinase activity by CCAA could provide a novel approach in cancer therapy by targeting specific signaling pathways involved in tumor growth and metastasis.

Q & A

Q. How can researchers characterize the purity and structural identity of 2-Cyano-3-cyclopropyl-acrylic acid in synthetic batches?

Methodological Answer:

  • HPLC Analysis : Use high-performance liquid chromatography (HPLC) with >95% purity thresholds, as demonstrated for structurally similar cyanoacrylic acids .
  • NMR Spectroscopy : Confirm the (E)-isomer configuration via 1^1H-NMR chemical shifts (e.g., δ 6.61 ppm for =CH protons in analogous compounds) and coupling constants .
  • Single-Crystal X-Ray Diffraction : Resolve stereochemical ambiguities by growing single crystals and analyzing bond lengths/angles (e.g., mean C–C bond length = 0.028 Å, R factor = 0.049) .
TechniqueKey ParametersReference
HPLCPurity >95%, retention time comparison
NMR1^1H shifts, coupling constants, NOE data
X-RayR factor <0.05, space group determination

Q. What are the key physicochemical properties of this compound critical for experimental design?

Methodological Answer:

  • Boiling Point : 325.6°C at 760 mmHg (indicative of thermal stability during reflux synthesis) .
  • Molecular Weight : 137.1360 g/mol (critical for stoichiometric calculations in polymerization or derivatization) .
  • Storage Conditions : Store under inert atmosphere due to reactivity of the cyano and carboxylic acid groups .

Q. What synthetic routes are recommended for preparing this compound?

Methodological Answer:

  • Knoevenagel Condensation : React cyclopropanecarbaldehyde with cyanoacetic acid under acidic catalysis, optimizing molar ratios (e.g., 1:1.2 aldehyde:acid) .
  • Isomer Control : Use steric hindrance (e.g., bulky solvents) to favor the (E)-isomer, as seen in analogous dimethoxy-substituted cyanoacrylic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

  • Cross-Validation : Compare NMR data with X-ray crystallography results (e.g., confirming planar geometry of the α,β-unsaturated system) .
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict 13^{13}C-NMR shifts and match experimental data .

Q. What computational methods are suitable for studying the electronic properties of this compound?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict reactivity in cycloaddition or polymerization reactions .
  • Molecular Dynamics Simulations : Model solvent interactions (e.g., in DMSO or THF) to optimize reaction conditions for derivatization .

Q. How can researchers address challenges in synthesizing stereochemically pure derivatives of this compound?

Methodological Answer:

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • Asymmetric Catalysis : Employ organocatalysts (e.g., proline derivatives) to induce enantioselectivity in Michael additions .

Q. What strategies mitigate side reactions during functionalization of this compound?

Methodological Answer:

  • Protection of Carboxylic Acid : Use tert-butyl dimethylsilyl (TBDMS) groups to prevent decarboxylation during nucleophilic substitutions .
  • Low-Temperature Conditions : Conduct reactions at −20°C to suppress polymerization of the acrylate moiety .

Data Contradiction Analysis

Q. How should researchers interpret conflicting melting point data for this compound in literature?

Methodological Answer:

  • Recrystallization Solvent Screening : Test polar (water) vs. non-polar (hexane) solvents to isolate polymorphs .
  • DSC Analysis : Perform differential scanning calorimetry to identify phase transitions and validate reported melting points .

Literature Search Strategies

Q. What databases and search terms are most effective for retrieving peer-reviewed studies on cyanoacrylic acids?

Methodological Answer:

  • CAS Indexing : Use "2-propenoic acid" as a root term (per Chemical Abstracts indexing rules) to capture derivatives .
  • Keyword Combinations : Search "cyclopropyl acrylate" AND "crystallography" OR "NMR" in SciFinder or Reaxys .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.